2-Bromopyridine--copper (1/1)

Catalog No.
S15255523
CAS No.
36264-49-0
M.F
C5H4BrCuN
M. Wt
221.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyridine--copper (1/1)

CAS Number

36264-49-0

Product Name

2-Bromopyridine--copper (1/1)

IUPAC Name

2-bromopyridine;copper

Molecular Formula

C5H4BrCuN

Molecular Weight

221.54 g/mol

InChI

InChI=1S/C5H4BrN.Cu/c6-5-3-1-2-4-7-5;/h1-4H;

InChI Key

IDIJNWFWDVPTOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)Br.[Cu]

2-Bromopyridine-copper (1/1) is a coordination compound formed between 2-bromopyridine and copper, commonly used in organic synthesis. The compound features a bromine atom attached to the second carbon of the pyridine ring, which enhances its reactivity in various chemical transformations. The copper component acts as a catalyst, facilitating reactions such as cross-coupling and amination. This compound is particularly valuable in synthetic organic chemistry due to its ability to form C–N and C–C bonds efficiently.

The primary reactions involving 2-bromopyridine-copper (1/1) include:

  • C–N Bond Formation: The compound can undergo copper-catalyzed amination reactions, where amines react with 2-bromopyridine to form substituted pyridines. This process is often achieved using copper(I) iodide or copper(II) salts as catalysts, yielding high product yields under mild conditions .
  • Cross-Coupling Reactions: 2-bromopyridine can participate in cross-coupling reactions with various nucleophiles, such as organometallic reagents, facilitated by copper catalysts. This enables the formation of complex molecular architectures .
  • Multicomponent Reactions: In some cases, 2-bromopyridine is involved in four-component reactions that generate imidazo[1,2-a]pyridines through sequential steps including reductive amination and cyclization .

While the biological activity of 2-bromopyridine itself is limited, its derivatives have shown promise in medicinal chemistry. Some studies indicate that compounds derived from 2-bromopyridine exhibit anti-inflammatory and antimicrobial properties. Additionally, certain derivatives have been investigated for their potential as anticancer agents due to their ability to inhibit specific biological pathways .

The synthesis of 2-bromopyridine-copper (1/1) typically involves:

  • Direct Reaction: The compound can be synthesized by reacting 2-bromopyridine with copper salts (like copper(I) iodide) in appropriate solvents under controlled conditions. The reaction may require specific ligands to stabilize the copper complex and enhance reactivity .
  • In Situ Formation: In many cases, the catalyst is formed in situ by mixing 2-bromopyridine with copper salts and ligands like 1,10-phenanthroline. This method allows for efficient catalysis in subsequent reactions without needing to isolate the copper complex .

The applications of 2-bromopyridine-copper (1/1) are diverse:

  • Organic Synthesis: It is widely used in the synthesis of pharmaceuticals and agrochemicals due to its effectiveness in forming C–N bonds.
  • Material Science: The compound can be employed in developing new materials with specific electronic or optical properties.
  • Catalysis: As a catalyst, it facilitates various organic transformations that are crucial for synthesizing complex molecules.

Interaction studies involving 2-bromopyridine-copper (1/1) typically focus on its reactivity with different nucleophiles and electrophiles. Research has shown that varying the reaction conditions—such as temperature, solvent choice, and catalyst concentration—can significantly influence the outcome of these interactions. For instance, studies have demonstrated that using ethylene glycol as a solvent enhances the yield of C–N bond formation reactions compared to other solvents .

Several compounds share structural or functional similarities with 2-bromopyridine-copper (1/1). Here are a few notable examples:

Compound NameStructure TypeKey Features
3-BromopyridineBrominated PyridineSimilar reactivity but different regioselectivity
4-BromopyridineBrominated PyridineUsed in similar coupling reactions
Copper(I) IodideCopper SaltCommonly used catalyst for similar reactions
Copper(II) AcetateCopper SaltAlternative catalyst for various organic reactions

Uniqueness of 2-Bromopyridine-Copper (1/1)

What distinguishes 2-bromopyridine-copper (1/1) from these similar compounds is its specific reactivity profile and the ability to form stable complexes that facilitate efficient C–N bond formations under mild conditions. Its unique position in synthetic methodologies makes it particularly valuable for producing complex nitrogen-containing compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

219.88231 g/mol

Monoisotopic Mass

219.88231 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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